

Application Notes and Protocols: Etrumadenant and Zimberelimab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combination therapy of **etrumadenant** and zimberelimab. **Etrumadenant** (AB928) is an investigational small molecule that dually antagonizes the A2a and A2b adenosine receptors, thereby blocking adenosine-mediated immunosuppression within the tumor microenvironment.[1][2][3] Zimberelimab (AB122) is a fully human monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, an established immune checkpoint, to restore anti-tumor T-cell activity.[4][5][6] [7] The combination of these two agents represents a promising strategy to enhance anti-cancer immunity through complementary mechanisms of action.

Mechanism of Action

The combination of **etrumadenant** and zimberelimab targets two distinct immunosuppressive pathways in the tumor microenvironment.

• Etrumadenant: In the tumor microenvironment, high levels of adenosine, produced from the hydrolysis of ATP by ecto-enzymes CD39 and CD73, bind to A2a and A2b receptors on various immune cells, including T cells, NK cells, and myeloid cells.[1][8] This interaction leads to the suppression of their anti-tumor functions.[1] Etrumadenant, by blocking both A2a and A2b receptors, prevents adenosine-mediated immunosuppression and helps to restore the activation and proliferation of these immune cells.[1][2]

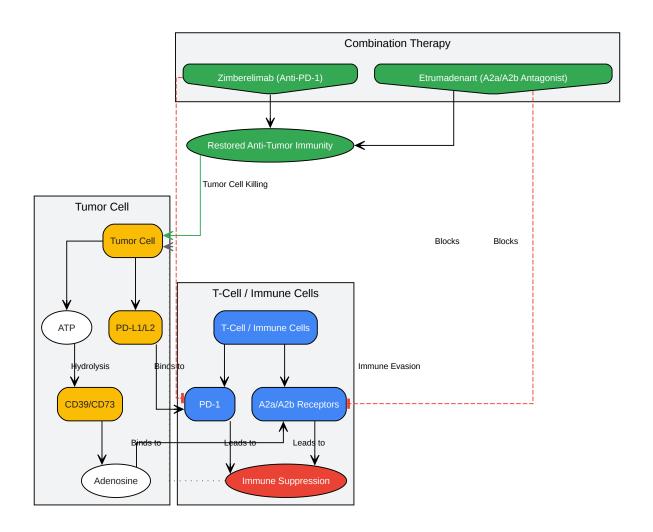


• Zimberelimab: Cancer cells can evade immune surveillance by expressing PD-L1 and PD-L2, ligands for the PD-1 receptor on T cells.[4] The binding of PD-L1/L2 to PD-1 triggers an inhibitory signal that dampens T-cell activity.[4][6] Zimberelimab, an anti-PD-1 antibody, blocks this interaction, thereby "releasing the brakes" on T cells and enabling them to recognize and attack cancer cells.[4][5]

The concurrent administration of **etrumadenant** and zimberelimab is hypothesized to have a synergistic effect by not only reactivating T cells via PD-1 blockade but also by mitigating the broader immunosuppressive effects of adenosine on a range of immune cells within the tumor microenvironment.

Signaling Pathway Diagram





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Caption: Combined action of **etrumadenant** and zimberelimab.

Clinical Data Summary



The combination of **etrumadenant** and zimberelimab, often in conjunction with other therapies, has been evaluated in several clinical trials. The ARC-9 study (NCT04660812) provides significant data on this combination in metastatic colorectal cancer (mCRC).[9][10]

ARC-9 Trial: Cohort B Efficacy Data (3rd-line mCRC) Etrumadenant +					
Endpoint	Zimberelimab + FOLFOX + Bevacizumab (EZFB) (n=75)	Regorafenib (n=37)	Hazard Ratio (95% CI)	p-value	
Median Overall Survival (OS)	19.7 months	9.5 months	0.37 (0.22-0.63)	0.0003	
Median Progression-Free Survival (PFS)	6.2 months	2.1 months	0.27 (0.17-0.43)	<0.0001	
Confirmed Objective Response Rate (ORR)	17.3%	2.7%	N/A	N/A	

Data from the ARC-9 Phase 1b/2 study as of the data cut-off on November 13, 2023, with a median follow-up of 20.4 months.[11]

ARC-9 Trial: Cohort B Safety Data (3rd-line mCRC)



Adverse Event	Etrumadenant + Zimberelimab + FOLFOX + Bevacizumab (EZFB)	Regorafenib
Treatment-Emergent Adverse Events (TEAEs) Leading to Discontinuation of All Study Drugs	5%	17%
Grade ≥3 TEAEs Attributed to Etrumadenant or Zimberelimab	23.0%	N/A
Grade ≥3 TEAEs Attributed to Regorafenib	N/A	25.7%

The safety profile of the EZFB regimen was consistent with the known profiles of the individual agents, with no unexpected toxicities observed.[9][11]

ARC-7 Trial: Efficacy Data in PD-L1-high NSCLC

The ARC-7 trial (NCT04262856) evaluated zimberelimab monotherapy versus combination with an anti-TIGIT antibody (domvanalimab) with or without **etrumadenant** in first-line, metastatic, PD-L1-high non-small cell lung cancer (NSCLC).[12]

Treatment Arm	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
Zimberelimab (Z)	27%	5.4 months
Domvanalimab + Zimberelimab (DZ)	41%	12.0 months
Etrumadenant + Domvanalimab + Zimberelimab (EDZ)	40%	10.9 months

Interim analysis results as of August 31, 2022, with a median follow-up of 11.8 months.[12]



ARC-7 Trial: Safety Data in PD-L1-high NSCLC

Treatment Arm	Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
Zimberelimab (Z)	58%
Domvanalimab + Zimberelimab (DZ)	47%
Etrumadenant + Domvanalimab + Zimberelimab (EDZ)	52%

The addition of **etrumadenant** and domvanalimab to zimberelimab was well-tolerated, with safety profiles similar to zimberelimab monotherapy.[12]

Experimental Protocols

The following are generalized protocols based on methodologies employed in clinical trials investigating **etrumadenant** and zimberelimab combination therapy. These should be adapted for specific research needs and conducted in accordance with all applicable regulations and institutional guidelines.

Patient Selection Protocol (Based on ARC-9 and similar trials)

- Inclusion Criteria:
 - Histologically confirmed metastatic cancer (e.g., colorectal, non-small cell lung).[10][13]
 - Age ≥ 18 years.[10][13]
 - ECOG performance status of 0 or 1.[10][13]
 - At least one measurable lesion per RECIST v1.1.[10][13]
 - Adequate hematologic and organ function.[10][14]
 - Life expectancy of at least 3 months.[10][14]



- For some trials, specific biomarker status may be required (e.g., PD-L1 expression ≥ 50% for ARC-7).[12]
- Exclusion Criteria:
 - Prior treatment with an anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibody (unless specified by the protocol).[14]
 - History of other malignancies, with some exceptions.[15]
 - Active brain metastases or leptomeningeal disease.[14]
 - Active autoimmune disease requiring systemic treatment.
 - Use of live vaccines within 28 days of the first dose of trial treatment.[15]

Treatment Administration Protocol

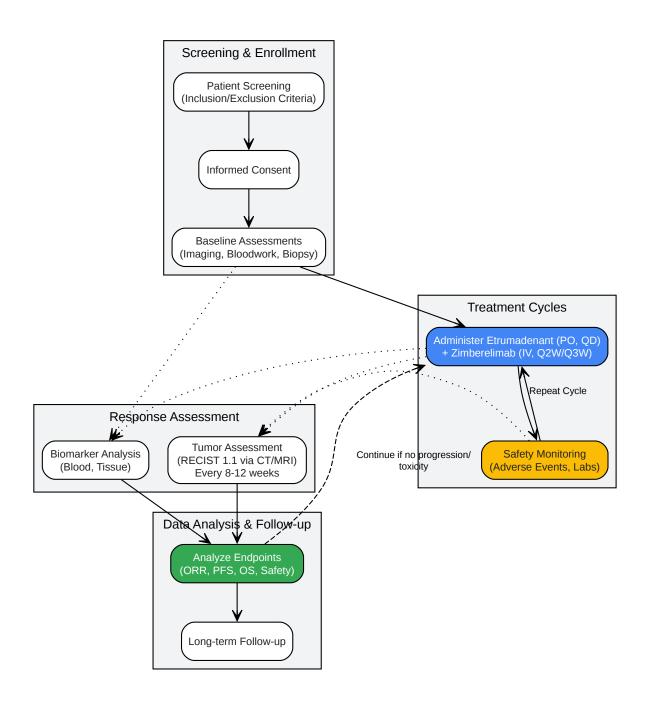
- Etrumadenant:
 - Administered orally, typically once daily (QD).[16]
 - Common dosage in clinical trials has been 150 mg.[16]
 - Should be taken at approximately the same time each day.
- Zimberelimab:
 - Administered as an intravenous (IV) infusion.[16]
 - A common dosing schedule is 240 mg every 2 weeks (Q2W) or 360 mg every 3 weeks
 (Q3W).[12][16]
 - The infusion is typically administered over 30 to 60 minutes.
 - Pre-medication is generally not required but may be administered at the discretion of the investigator.
- Combination Regimen:



- On days of zimberelimab administration, etrumadenant can be taken before or after the infusion.
- Treatment cycles are typically 2 or 3 weeks in length, depending on the zimberelimab dosing schedule.[12][17]
- o Continue treatment until disease progression or unacceptable toxicity.

Experimental Workflow Diagram





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- To cite this document: BenchChem. [Application Notes and Protocols: Etrumadenant and Zimberelimab Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605078#etrumadenant-and-zimberelimab-anti-pd-1-combination-therapy]



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